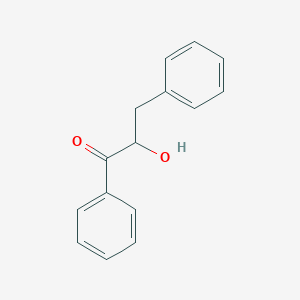

2-Hydroxy-1,3-diphenylpropan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

92-08-0 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(2-hydroxy-5-phenylphenyl)propan-1-one |

InChI |

InChI=1S/C15H14O2/c1-2-14(16)13-10-12(8-9-15(13)17)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |

InChI Key |

ZSXGTAJJTWCOFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)O |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O |

Other CAS No. |

5381-83-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one, an α-hydroxy ketone of interest in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the thiamine-catalyzed crossed benzoin condensation of benzaldehyde and phenylacetaldehyde. This document includes a detailed experimental protocol, a summary of key quantitative data, and a visualization of the reaction pathway.

Core Synthesis Pathway: Crossed Benzoin Condensation

The synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one is effectively achieved through a crossed benzoin condensation reaction. This reaction involves the coupling of two different aldehydes, in this case, benzaldehyde and phenylacetaldehyde, to form an α-hydroxy ketone. The reaction is catalyzed by a nucleophile, with thiamine (Vitamin B1) serving as a safe and efficient alternative to traditional cyanide catalysts.

The reaction proceeds via an "umpolung" or polarity reversal of one of the aldehyde carbonyl carbons. The thiamine catalyst, in its active N-heterocyclic carbene (NHC) form, attacks the carbonyl carbon of phenylacetaldehyde. This enolizable aldehyde is more likely to act as the nucleophilic partner in the reaction. The resulting intermediate, a Breslow intermediate, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent proton transfer and elimination of the thiamine catalyst yield the final product, 2-Hydroxy-1,3-diphenylpropan-1-one.

To favor the desired crossed product over self-condensation products (benzoin from two benzaldehyde molecules or the self-condensation product of phenylacetaldehyde), reaction conditions such as the stoichiometry of the reactants can be optimized.

Experimental Protocol: Thiamine-Catalyzed Synthesis

This protocol is adapted from general procedures for thiamine-catalyzed benzoin condensations.[1][2][3] Optimization of reactant ratios may be necessary to maximize the yield of the crossed product.

Materials:

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Benzaldehyde

-

Phenylacetaldehyde

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiamine hydrochloride (e.g., 0.1 equivalents) in a minimal amount of deionized water. Add ethanol (95%) to the solution. Cool the flask in an ice bath.

-

Base Addition: Slowly add a cooled aqueous solution of sodium hydroxide (e.g., 3 M, ~1 equivalent relative to thiamine hydrochloride) to the thiamine solution while stirring and maintaining a low temperature. The solution should turn yellow, indicating the formation of the active thiamine ylide (N-heterocyclic carbene).

-

Reactant Addition: To the cooled catalyst solution, add phenylacetaldehyde (e.g., 1.2 equivalents) followed by freshly distilled benzaldehyde (e.g., 1.0 equivalent).

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat it to approximately 60-65°C in a water bath for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the limiting reactant.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 2-Hydroxy-1,3-diphenylpropan-1-one.

-

Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Quantitative Data

Due to the limited availability of specific experimental data for the crossed benzoin condensation yielding 2-Hydroxy-1,3-diphenylpropan-1-one, the following table presents expected and reported spectroscopic data for the closely related aldol addition product, 3-hydroxy-1,3-diphenylpropan-1-one, for illustrative purposes. It is crucial to obtain and analyze the actual spectroscopic data for the synthesized 2-hydroxy isomer to confirm its structure.

| Data Point | Value | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.96 (d, J = 8.0 Hz, 2H), 7.62–7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34–7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41–3.33 (m, 2H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3 | [1] |

| Yield | Not explicitly reported for the crossed product. Yields for homo-benzoin condensation can range from 36% to over 90% depending on conditions.[4] |

Note: The NMR data presented is for 3-hydroxy-1,3-diphenylpropan-1-one and serves as a reference. The actual spectra for 2-Hydroxy-1,3-diphenylpropan-1-one will differ and must be experimentally determined.

Signaling Pathways and Experimental Workflows

Thiamine-Catalyzed Crossed Benzoin Condensation Pathway

Caption: Thiamine-catalyzed synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the target compound.

References

Synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2-hydroxy-1,3-diphenylpropan-1-one and its derivatives, a class of α-hydroxy ketones with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a summary of key quantitative data.

Introduction

α-Hydroxy ketones are a significant class of organic compounds that serve as versatile building blocks in the synthesis of various heterocyclic and carbocyclic molecules. The core structure of 2-hydroxy-1,3-diphenylpropan-1-one, featuring a chiral center and multiple functional groups, makes it an attractive scaffold for the development of novel therapeutic agents. This guide will delve into the primary synthetic routes for accessing this core structure and its analogs.

Synthetic Methodologies

The synthesis of 2-hydroxy-1,3-diphenylpropan-1-one derivatives can be principally achieved through a mixed benzoin-type condensation reaction. Other potential, though less direct, methods include Grignard reactions and Friedel-Crafts acylations, which are more commonly employed for the synthesis of related ketone structures.

Mixed Benzoin Condensation

The most direct route to 2-hydroxy-1,3-diphenylpropan-1-one is the mixed or crossed benzoin condensation between benzaldehyde and phenylacetaldehyde. This reaction involves the umpolung (polarity reversal) of one of the aldehyde carbonyls, which then acts as a nucleophile.[1][2][3] The reaction is typically catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC).[1][2]

To favor the desired crossed product over self-condensation products (benzoin from benzaldehyde and 1,3-diphenyl-2-hydroxy-4-one from phenylacetaldehyde), careful control of reaction conditions is necessary. One strategy is to use an excess of the less reactive aldehyde or to choose a catalyst that selectively activates one aldehyde over the other.[1]

Below is a generalized workflow for a mixed benzoin condensation:

Experimental Protocols

Protocol: Cyanide-Catalyzed Benzoin Condensation (Adapted for Mixed Condensation)

Materials:

-

Benzaldehyde (purified)

-

Phenylacetaldehyde (purified)

-

Sodium Cyanide (NaCN)

-

95% Ethanol

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (0.1 eq) in a mixture of 95% ethanol and water.

-

Add benzaldehyde (1.0 eq) and phenylacetaldehyde (1.0 - 1.2 eq) to the flask.

-

Heat the reaction mixture to reflux with stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2-hydroxy-1,3-diphenylpropan-1-one.

Note: Cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Quantitative Data

The following table summarizes spectroscopic data for the closely related isomer, 3-hydroxy-1,3-diphenylpropan-1-one, and its derivatives, as specific data for the 2-hydroxy isomer is limited in publicly available literature. This data can serve as a useful reference for the characterization of the target compounds.

| Compound | R1 | R2 | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1a | H | H | 7.96 (d, J=8.0 Hz, 2H), 7.62-7.55 (m, 1H), 7.46 (dd, J=11.1, 7.6 Hz, 4H), 7.39 (t, J=7.5 Hz, 2H), 7.34-7.28 (m, 1H), 5.36 (t, J=6.2 Hz, 1H), 3.61 (br, 1H), 3.41-3.33 (m, 2H) | 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3 | |

| 1b | H | 4-Me | 7.86 (d, J=8.3 Hz, 2H), 7.46-7.42 (m, 2H), 7.41-7.36 (m, 2H), 7.31 (d, J=7.3 Hz, 1H), 7.29-7.24 (m, 4H), 5.34 (t, J=7.5 Hz, 1H), 3.66 (br, 1H), 3.38-3.31 (m, 2H), 2.42 (s, 3H) | 199.8, 144.6, 143.0, 134.1, 129.3, 128.5, 128.2, 127.6, 125.7, 70.1, 47.2, 21.7 | |

| 1c | H | 3-Me | 7.78-7.73 (m, 2H), 7.47-7.43 (m, 2H), 7.42-7.28 (m, 5H), 5.34 (td, J=6.1, 2.0 Hz, 1H), 3.70 (s, 1H), 3.37 (d, J=6.0 Hz, 2H), 2.41 (s, 3H) | 200.3, 142.9, 138.4, 136.5, 134.3, 128.6, 128.5, 128.5, 127.6, 125.7, 125.3, 69.9, 47.3, 21.3 | |

| 1d | H | 4-OMe | 7.96-7.90 (m, 2H), 7.47-7.42 (m, 2H), 7.41-7.34 (m, 2H), 7.31 (d, J=7.2 Hz, 1H), 6.93 (d, J=8.9 Hz, 2H), 5.37-5.29 (m, 1H), 3.87 (s, 3H) | Not Reported |

Potential Biological Activities and Signaling Pathways

While direct biological data for 2-hydroxy-1,3-diphenylpropan-1-one is scarce, the structurally related chalcones (1,3-diphenyl-2-propen-1-ones) have been extensively studied and exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6] These activities are often attributed to their ability to modulate various signaling pathways.

Anti-inflammatory Activity

Chalcone derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[5] A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Cytotoxic Activity in Cancer Cells

Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] One of the proposed mechanisms is the induction of apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Conclusion

The synthesis of 2-hydroxy-1,3-diphenylpropan-1-one derivatives presents an interesting challenge in organic synthesis, with the mixed benzoin condensation being the most direct approach. While specific protocols and extensive quantitative data for this particular scaffold are limited, the information available for analogous structures provides a solid foundation for further research and development. The promising biological activities of related chalcone compounds underscore the potential of 2-hydroxy-1,3-diphenylpropan-1-one derivatives as valuable leads in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. Further investigation into the synthesis of a diverse library of these compounds and a thorough evaluation of their biological activities are warranted.

References

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-1,3-diphenylpropan-1-one (CAS Number 5381-83-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Hydroxy-1,3-diphenylpropan-1-one with CAS number 5381-83-9 is not extensively characterized in publicly available literature. There is significant ambiguity in chemical databases, with some data referring to its isomer, 3-Hydroxy-1,3-diphenylpropan-1-one (CAS 42052-51-7). This guide provides a comprehensive overview based on available information for structurally related compounds and general principles of organic chemistry and pharmacology, aiming to facilitate research and development efforts.

Introduction

2-Hydroxy-1,3-diphenylpropan-1-one belongs to the class of α-hydroxy ketones, a structural motif of significant interest in medicinal chemistry and organic synthesis. These compounds serve as crucial building blocks for various biologically active molecules, including pharmaceuticals and natural products. The 1,3-diphenylpropan-1-one scaffold, in particular, has been identified in compounds exhibiting a range of pharmacological activities, from anticancer to neuroprotective effects.

This technical guide consolidates the available physicochemical data, proposes a detailed synthetic protocol, outlines methods for spectroscopic characterization, and explores potential applications in drug discovery by examining the biological activity of structurally analogous compounds.

Physicochemical Properties

Quantitative data for 2-Hydroxy-1,3-diphenylpropan-1-one is scarce. The following tables summarize the available data for the target compound and its more characterized isomer, 3-Hydroxy-1,3-diphenylpropan-1-one, for comparative purposes.

Table 1: General and Computed Properties

| Property | 2-Hydroxy-1,3-diphenylpropan-1-one (CAS 5381-83-9) | 3-Hydroxy-1,3-diphenylpropan-1-one (CAS 42052-51-7) |

| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol | 226.27 g/mol |

| Appearance | White or cream-colored solid[1] | - |

| Odor | Faint, sweet[1] | - |

| XLogP3 | - | 2.4[2] |

| Hydrogen Bond Donor Count | - | 1[2] |

| Hydrogen Bond Acceptor Count | - | 2[2] |

| Rotatable Bond Count | - | 4[2] |

| Exact Mass | - | 226.099379685[2] |

| Topological Polar Surface Area | - | 37.3 Ų |

Table 2: Physical Properties

| Property | 2-Hydroxy-1,3-diphenylpropan-1-one (CAS 5381-83-9) | 3-Hydroxy-1,3-diphenylpropan-1-one (CAS 42052-51-7) |

| Melting Point | Not available | 53-54 °C[2] |

| Boiling Point | Not available | 401.7 ± 38.0 °C (Predicted)[2] |

| Density | Not available | 1.151 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Not available | Not available |

Synthesis and Experimental Protocols

Proposed Synthesis: Oxidation of 1,3-Diphenylpropan-1-one

A common method for the synthesis of α-hydroxy ketones is the α-hydroxylation of a ketone enolate.

Reaction Scheme:

1,3-Diphenylpropan-1-one → 2-Hydroxy-1,3-diphenylpropan-1-one

Experimental Protocol:

-

Step 1: Enolate Formation. To a solution of 1,3-diphenylpropan-1-one (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), a strong base like lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The mixture is stirred for 1-2 hours at this temperature to ensure complete enolate formation.

-

Step 2: Oxidation. A solution of an oxidizing agent, such as a molybdenum peroxide reagent (e.g., MoOPH: oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), in THF is then added slowly to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Step 3: Quenching and Work-up. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Hydroxy-1,3-diphenylpropan-1-one.

Caption: Proposed synthetic workflow for 2-Hydroxy-1,3-diphenylpropan-1-one.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. Below are the expected spectral characteristics based on the structure and data from similar compounds.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features for 2-Hydroxy-1,3-diphenylpropan-1-one |

| ¹H NMR | - Aromatic protons (10H) in the range of δ 7.2-8.0 ppm. - A methine proton (CH-OH) as a multiplet. - A methylene group (CH₂) adjacent to the carbonyl as two diastereotopic protons, appearing as a pair of doublets of doublets. - A hydroxyl proton (OH) as a broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | - A carbonyl carbon (C=O) signal around δ 198-205 ppm. - A carbon bearing the hydroxyl group (C-OH) in the range of δ 70-80 ppm. - A methylene carbon (CH₂) signal. - Aromatic carbon signals in the range of δ 125-140 ppm. |

| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) around 1680-1700 cm⁻¹. - A broad absorption band for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 226.27 g/mol . - Characteristic fragmentation patterns including the loss of water and cleavage at the C-C bonds adjacent to the carbonyl and hydroxyl groups. |

Potential Applications in Drug Development

While there is no specific biological data for 2-Hydroxy-1,3-diphenylpropan-1-one, the broader class of α-hydroxy ketones and 1,3-diphenylpropan-1-ones are recognized for their therapeutic potential.

Role as a Synthetic Intermediate

Chiral α-hydroxy ketones are valuable building blocks in the synthesis of various pharmaceuticals.[3][4] They are found in antidepressants, inhibitors of amyloid-β protein production for Alzheimer's treatment, and antitumor antibiotics.[4] The development of efficient synthetic routes to enantiomerically pure α-hydroxy ketones is an active area of research.[3][4]

Potential Pharmacological Activities

Derivatives of 1,3-diphenylpropan-1-one have shown promising biological activities:

-

Cytotoxic Agents: Certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity against human breast cancer cell lines (MCF-7), in some cases exceeding the efficacy of the reference drug Tamoxifen.

-

Neurological Activity: Some 1,3-diphenylpropan-1-one derivatives act as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). These compounds have shown potential as analgesic and antioxidant agents, suggesting their utility in treating pain and neurodegenerative diseases.

Given these findings, 2-Hydroxy-1,3-diphenylpropan-1-one and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in oncology and neurology.

Conceptual Signaling Pathway

The potential interaction of 1,3-diphenylpropan-1-one derivatives with α7 nAChRs suggests a possible mechanism of action for neuroprotection and analgesia. As positive allosteric modulators (PAMs), these compounds could enhance the response of the receptor to its endogenous ligand, acetylcholine. This can lead to the modulation of downstream signaling cascades involved in neuronal survival and inflammation.

Caption: Conceptual signaling pathway for α7 nAChR modulation.

Conclusion

2-Hydroxy-1,3-diphenylpropan-1-one (CAS 5381-83-9) is a compound with limited available data. However, by examining its structural class and related isomers, a strong potential for its application in drug discovery and as a synthetic intermediate becomes apparent. This guide provides a foundational resource for researchers, offering a plausible synthetic route, expected analytical data, and a rationale for investigating its biological activity. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.

References

Spectroscopic Characterization of 2-Hydroxy-1,3-diphenylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-1,3-diphenylpropan-1-one, a key intermediate in various synthetic pathways. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Hydroxy-1,3-diphenylpropan-1-one. These values were computationally generated and provide a basis for the identification and characterization of this compound.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | m | 2H | Aromatic (H2', H6') |

| 7.61 - 7.56 | m | 1H | Aromatic (H4') |

| 7.50 - 7.45 | m | 2H | Aromatic (H3', H5') |

| 7.38 - 7.25 | m | 5H | Aromatic (H2'', H3'', H4'', H5'', H6'') |

| 5.45 | t, J = 5.8 Hz | 1H | CH-OH |

| 3.65 | d, J = 5.8 Hz | 1H | OH |

| 3.35 | d, J = 5.8 Hz | 2H | CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 201.5 | C=O |

| 141.2 | Aromatic (C1'') |

| 136.7 | Aromatic (C1') |

| 133.5 | Aromatic (C4') |

| 128.8 | Aromatic (C3', C5') |

| 128.6 | Aromatic (C2'', C6'') |

| 128.3 | Aromatic (C2', C6') |

| 127.8 | Aromatic (C4'') |

| 126.8 | Aromatic (C3'', C5'') |

| 75.5 | CH-OH |

| 47.8 | CH₂ |

Solvent: CDCl₃

IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch |

| 3065, 3030 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch |

| 1685 | Strong | C=O stretch (conjugated) |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretch |

| 1280 | Medium | C-O stretch |

| 750, 690 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 226 | 45 | [M]⁺ |

| 121 | 100 | [C₇H₅O₂]⁺ |

| 105 | 85 | [C₇H₅O]⁺ |

| 91 | 60 | [C₇H₇]⁺ |

| 77 | 70 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of 2-Hydroxy-1,3-diphenylpropan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Hydroxy-1,3-diphenylpropan-1-one for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

2.1.3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

-

Place a small amount of the solid 2-Hydroxy-1,3-diphenylpropan-1-one sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

2.2.3. Data Processing:

-

The acquired sample interferogram is automatically ratioed against the background interferogram and Fourier transformed to produce the absorbance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a stock solution of 2-Hydroxy-1,3-diphenylpropan-1-one in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

2.3.2. Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1000-2000 amu/s.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure proper elution of the compound.

2.3.3. Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectroscopic characterization of 2-Hydroxy-1,3-diphenylpropan-1-one.

Conclusion

The predicted spectroscopic data and standardized protocols presented in this guide offer a robust framework for the characterization of 2-Hydroxy-1,3-diphenylpropan-1-one. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the chemical structure. This technical guide is intended to facilitate the efficient and accurate analysis of this compound in various research and development settings.

Physical and chemical properties of 2-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-1,3-diphenylpropan-1-one, a compound of interest in organic synthesis and medicinal chemistry. This document details its structural characteristics, spectroscopic data, synthesis methodologies, and potential biological activities, presenting the information in a clear and accessible format for scientific professionals.

Chemical Identity and Physical Properties

2-Hydroxy-1,3-diphenylpropan-1-one, also known by its synonym 2-Hydroxy-3-phenylpropiophenone, is an aromatic ketone with the chemical formula C₁₅H₁₄O₂.[1] Its structure features a hydroxyl group at the second carbon of the propanone chain, flanked by two phenyl groups.

Table 1: Physical and Chemical Properties of 2-Hydroxy-1,3-diphenylpropan-1-one

| Property | Value | Source |

| IUPAC Name | 2-Hydroxy-1,3-diphenylpropan-1-one | N/A |

| Synonyms | 2-Hydroxy-3-phenylpropiophenone | [1] |

| CAS Number | 5381-83-9 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | |

| Appearance | White or cream-colored solid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| Density | Not available | [1] |

Spectroscopic Data

For 3-Hydroxy-1,3-diphenylpropan-1-one:

-

¹H NMR (400 MHz, Chloroform-d): δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H).[2]

-

¹³C NMR (100 MHz, Chloroform-d): δ = 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3.[2]

It is crucial for researchers to perform their own spectral analysis to confirm the identity and purity of 2-Hydroxy-1,3-diphenylpropan-1-one.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one is not widely published, general methods for the α-hydroxylation of ketones can be adapted. One potential route involves the treatment of 1,3-diphenylpropan-1-one with a suitable hydroxylating agent.

A documented synthesis for a related compound, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, involves the following steps:

-

Sodium hydride is suspended in THF at room temperature.

-

A mixture of 1-(2-hydroxyphenyl)ethanone and ethyl benzoate in THF is added dropwise to the sodium hydride suspension.

-

The solution is heated at 65 °C for 2 hours.

-

The reaction mixture is then poured into crushed ice and acidified to a pH of 6 with HCl.

-

The product is extracted with ethyl acetate, and the organic layer is dried and purified.[3]

Researchers should adapt and optimize this protocol for the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one, with careful monitoring of the reaction progress and purification of the final product.

Below is a generalized workflow for the synthesis and purification of α-hydroxy ketones.

References

In-Depth Technical Guide: 2-Hydroxy-1,3-diphenylpropan-1-one as an Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel implicated in a variety of neurological processes, making it a significant target for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and inflammatory disorders. Allosteric modulation of this receptor offers a sophisticated approach to fine-tune its activity, potentially avoiding the limitations of direct agonism or antagonism. This technical guide focuses on the pharmacological profile of 2-Hydroxy-1,3-diphenylpropan-1-one and its analogues as positive allosteric modulators (PAMs) of the α7 nAChR. Drawing from key research, this document provides a comprehensive overview of the quantitative data, detailed experimental protocols for characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The positive allosteric modulatory effects of hydroxylated 1,3-diphenylpropan-1-one derivatives on human α7 nAChRs have been quantitatively characterized. These compounds act as Type I PAMs, which enhance the receptor's response to the endogenous agonist acetylcholine (ACh) without affecting the rapid desensitization kinetics typical of this receptor subtype. The key pharmacological parameters for two representative compounds from this class are summarized below.

| Compound ID | Chemical Structure | Efficacy (% Enhancement of ACh-induced Current) | Potency (EC50) | Source |

| Compound 7 | 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | 989% | 12.9 µM | [1][2] |

| Compound 31 | 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one | 666% | 6.85 µM | [1][2] |

It is important to note that while the specific data for 2-Hydroxy-1,3-diphenylpropan-1-one is not explicitly delineated in the primary literature, Compound 31 represents a closely related analogue, differing only by the position of a hydroxyl group on one of the phenyl rings.

Experimental Protocols

The characterization of 1,3-diphenylpropan-1-one derivatives as allosteric modulators of α7 nAChRs was primarily conducted using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing the human α7 nAChR.

Expression of Human α7 nAChR in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs and then treated with collagenase to defolliculate them.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated in a nutrient-rich medium for 2-5 days at 16-18°C to allow for the expression and assembly of functional receptors on the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Recordings

-

Oocyte Placement: An oocyte expressing α7 nAChRs is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Electrode Impalement: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one serving as the voltage-sensing electrode and the other as the current-injecting electrode.

-

Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -70 mV.

-

Agonist and Modulator Application:

-

A baseline response is established by applying a solution containing a sub-maximal concentration of acetylcholine (ACh, typically around the EC20 value) to elicit an inward current.

-

To assess the modulatory effect, the oocyte is then perfused with a solution containing both ACh and the test compound (e.g., a 1,3-diphenylpropan-1-one derivative).

-

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed. The percentage enhancement of the ACh-induced current by the modulator is calculated, and concentration-response curves are generated to determine the EC50 value of the PAM.

Visualized Signaling Pathways and Workflows

Allosteric Modulation of the α7 nAChR Signaling Pathway

The following diagram illustrates the mechanism of positive allosteric modulation of the α7 nAChR by a 1,3-diphenylpropan-1-one derivative.

Experimental Workflow for Characterizing Allosteric Modulators

The logical flow for identifying and characterizing novel allosteric modulators of the α7 nAChR is depicted in the following workflow diagram.

Conclusion

The 1,3-diphenylpropan-1-one scaffold represents a promising starting point for the development of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor. The data and protocols outlined in this guide provide a foundational understanding for researchers engaged in the discovery and characterization of such compounds. The ability of these molecules to significantly enhance receptor function, as demonstrated through robust electrophysiological methods, underscores their potential therapeutic value. Further investigation into the structure-activity relationships within this chemical class may lead to the identification of even more potent and selective modulators with improved pharmacokinetic profiles, paving the way for new treatments for a range of neurological and inflammatory diseases.

References

Potential Therapeutic Applications of 2-Hydroxy-1,3-diphenylpropan-1-one: A Technical Guide

Introduction

2-Hydroxy-1,3-diphenylpropan-1-one is a member of the 1,3-diphenylpropan-1-one scaffold, a class of compounds structurally related to chalcones. While direct therapeutic applications of 2-Hydroxy-1,3-diphenylpropan-1-one are not extensively documented in publicly available research, the broader family of 1,3-diphenylpropan-1-one derivatives and chalcone analogues has demonstrated a wide array of promising biological activities.[1][2][3][4][5][6] This technical guide will, therefore, focus on the therapeutic potential of this class of compounds, extrapolating potential applications for 2-Hydroxy-1,3-diphenylpropan-1-one based on structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Therapeutic Potential

The 1,3-diphenyl-2-propen-1-one core, characteristic of chalcones, is a key structural motif that imparts significant biological activity.[1][2][3][7] These activities include anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[4][6][7] The presence of an α,β-unsaturated carbonyl group in many of these derivatives is a crucial feature for their pharmacological properties.[1][2][3]

Anticancer Applications

Derivatives of 1,3-diphenylpropan-1-one have shown significant potential as cytotoxic agents against various cancer cell lines.

Quantitative Data on Anticancer Activity of Related Compounds

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 1,3-diphenyl-3-(phenylamino)propan-1-one derivative (III) | COX-2 Enzyme | Inhibitory | 0.18 | [8] |

| Indole-based chalcone derivative (158) | Various human cancer cell lines | Antiproliferative | 0.003-0.009 | [5] |

| 4-oxoquinazolinyl chalcone analogue (137) | HCT-116 | Anticancer | 3.56 | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

A frequently employed method to evaluate the cytotoxic effects of 1,3-diphenylpropan-1-one derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[7]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 10^4 cells/well) and allowed to adhere for 24 hours.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 hours).[7]

-

MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.[7]

-

Formazan Solubilization: The supernatant is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is then measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory and Analgesic Applications

Certain 1,3-diphenylpropan-1-one derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8]

Experimental Protocols

In Vitro COX Inhibition Assay

The inhibitory activity of these compounds on COX-1 and COX-2 can be determined using commercially available assay kits.

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.

-

Substrate and Inhibitor Incubation: The enzyme is pre-incubated with the test compound (inhibitor) at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor required to reduce PGE2 production by 50%.

Neuroprotective and Antioxidant Applications

Some derivatives of 1,3-diphenylpropan-1-one have demonstrated neuroprotective and antioxidant properties. They can act as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) and exhibit radical scavenging activity.[9]

Quantitative Data on α7 nAChR Modulation and Antioxidant Activity

| Compound | Assay | Activity | Value | Reference |

| Compound 7 | ACh-induced currents | Enhancement | 989% | [9] |

| Compound 31 | ACh-induced currents | Enhancement | 666% | [9] |

| Compound 7 | α7 nAChR PAM | EC50 | 12.9 µM | [9] |

| Compound 31 | α7 nAChR PAM | EC50 | 6.85 µM | [9] |

Experimental Protocols

In Vitro Electrophysiology for nAChR Modulation

The modulatory effects on nAChRs can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.

-

Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped at a holding potential.

-

Compound Application: Acetylcholine (ACh), the natural agonist, is applied to elicit an inward current. The test compound is then co-applied with ACh to determine its modulatory effect (potentiation or inhibition) on the ACh-evoked current.

-

Data Analysis: The percentage enhancement or inhibition of the ACh-induced current is calculated.

Signaling Pathways and Experimental Workflows

Signaling Pathway for COX-2 Inhibition in Inflammation

Caption: Inhibition of the COX-2 pathway by 1,3-diphenylpropan-1-one derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Chemistry of 2-Hydroxy-1,3-diphenylpropan-1-one: A Technical Review of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of the α-hydroxy ketone, 2-Hydroxy-1,3-diphenylpropan-1-one. This document details the historical context of its first reported synthesis, explores the mechanistic underpinnings of its formation, and presents detailed experimental protocols and characterization data. The information is curated to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Historical Context and Discovery

The discovery of 2-Hydroxy-1,3-diphenylpropan-1-one is rooted in the broader exploration of condensation reactions in the early 20th century. While the foundational principles of reactions like the benzoin condensation were established in the 19th century by chemists such as Liebig, Wöhler, and Zinin, the specific synthesis of this α-hydroxymethyl ketone derivative was first documented by Burton and Shoppee in a 1922 publication in the Journal of the Chemical Society.

Their work involved the reaction of 1,2-diphenylethanone, commonly known as deoxybenzoin, with formaldehyde. This reaction represents a specific application of a base-catalyzed aldol-type condensation, where the enolate of deoxybenzoin acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This pioneering work laid the groundwork for the synthesis of a variety of related α-hydroxy ketones.

Synthesis Methodology: The Aldol Addition of Deoxybenzoin to Formaldehyde

The primary and historically significant method for the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one is the base-catalyzed reaction between deoxybenzoin and formaldehyde. This reaction proceeds via an aldol addition mechanism.

Reaction Scheme:

Caption: Synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one.

In this process, a base, such as potassium carbonate, abstracts a proton from the α-carbon of deoxybenzoin, forming a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the final product, 2-Hydroxy-1,3-diphenylpropan-1-one.

Experimental Protocol: Synthesis from Deoxybenzoin and Formaldehyde

The following protocol is based on the classical method described in the literature.

Materials:

-

1,2-Diphenylethanone (Deoxybenzoin)

-

Formaldehyde solution (e.g., 40% in water)

-

Potassium Carbonate (anhydrous)

-

Ethanol

-

Acetone

-

Diethyl ether

-

Distilled water

Procedure:

-

A mixture of 1,2-diphenylethanone and a solution of potassium carbonate in water is prepared in a round-bottom flask.

-

A solution of formaldehyde in ethanol and acetone is added to the flask.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of benzene and petroleum ether).

Workflow for the Synthesis and Purification:

Caption: Experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 5381-83-9 |

| Melting Point | Not consistently reported |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR (Expected) | Signals for aromatic protons, a methine proton adjacent to the hydroxyl group, methylene protons, and a hydroxyl proton. |

| ¹³C NMR (Expected) | Signals for aromatic carbons, a carbonyl carbon, a carbon bearing the hydroxyl group, and a methylene carbon. |

| IR Spectroscopy (Expected) | Characteristic peaks for a hydroxyl group (O-H stretch), a carbonyl group (C=O stretch), and aromatic C-H and C=C bonds. |

| Mass Spectrometry (Expected) | Molecular ion peak corresponding to the molecular weight, and fragmentation patterns consistent with the structure. |

Conclusion

2-Hydroxy-1,3-diphenylpropan-1-one is a molecule with historical significance in the development of synthetic organic chemistry. Its preparation via the base-catalyzed aldol addition of deoxybenzoin to formaldehyde is a classic example of carbon-carbon bond formation. While its initial discovery dates back a century, there is a clear opportunity for modern reinvestigation to fully characterize this compound using contemporary analytical techniques. This would not only provide a complete dataset for this fundamental molecule but could also open avenues for its application in areas such as fine chemical synthesis and the development of novel pharmaceutical scaffolds. This technical guide serves as a foundational resource for any researcher interested in exploring the chemistry and potential of this intriguing α-hydroxy ketone.

Methodological & Application

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of the compound 2-Hydroxy-1,3-diphenylpropan-1-one. In drug discovery and development, determining a compound's potential for inducing cell death is a critical early step in safety and efficacy assessment.[1][2] This document outlines the necessary materials, detailed experimental procedures, and data analysis methods to assess the cytotoxic effects of this compound on cultured cells. The described protocols are based on established and widely used methods for cytotoxicity testing.[3][4]

Core Principles of Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools for screening the toxic properties of chemical compounds.[1][3] These assays measure various cellular parameters to determine cell viability or the rate of cell death following exposure to a test substance.[5] Common methods involve assessing cell membrane integrity, metabolic activity, or the activation of cell death pathways.[6]

Experimental Protocols

This section details the protocols for determining the cytotoxicity of 2-Hydroxy-1,3-diphenylpropan-1-one using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7]

Materials and Reagents

-

2-Hydroxy-1,3-diphenylpropan-1-one (test compound)

-

Human cancer cell line (e.g., MCF-7, HeLa, or A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 2-Hydroxy-1,3-diphenylpropan-1-one in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.[8]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

-

Data Presentation

The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

| Concentration of 2-Hydroxy-1,3-diphenylpropan-1-one (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.25 | 0.08 | 100 |

| 1 | 1.18 | 0.06 | 94.4 |

| 10 | 0.95 | 0.05 | 76.0 |

| 25 | 0.63 | 0.04 | 50.4 |

| 50 | 0.31 | 0.03 | 24.8 |

| 100 | 0.15 | 0.02 | 12.0 |

Potential Signaling Pathway for Investigation

While the specific signaling pathway affected by 2-Hydroxy-1,3-diphenylpropan-1-one is unknown, many cytotoxic compounds induce apoptosis. A general representation of a potential apoptotic pathway that could be investigated is provided below.

Caption: A generalized intrinsic apoptosis signaling pathway.

Conclusion

This document provides a detailed protocol for the initial evaluation of the cytotoxicity of 2-Hydroxy-1,3-diphenylpropan-1-one. The MTT assay is a reliable and high-throughput method for preliminary screening.[1][5] Further studies, such as lactate dehydrogenase (LDH) assays for membrane integrity or flow cytometry for apoptosis analysis, can provide a more comprehensive understanding of the compound's cytotoxic mechanism.[6] Adherence to these standardized protocols will ensure reproducible and comparable results, which are essential for the progression of drug development projects.

References

- 1. kosheeka.com [kosheeka.com]

- 2. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Application Notes and Protocols for α-Hydroxy Ketone Photoinitiators in Polymerization

Disclaimer: Extensive literature searches did not yield specific application data for 2-Hydroxy-1,3-diphenylpropan-1-one as a photoinitiator. The following application notes and protocols are based on the well-characterized and structurally similar analogous compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one , a widely used Type I photoinitiator commercially known as Irgacure 1173 or Darocur 1173. This information is intended to provide a strong foundational understanding and a starting point for researchers, scientists, and drug development professionals working with α-hydroxy ketone photoinitiators.

Introduction

2-hydroxy-2-methyl-1-phenylpropan-1-one is a highly efficient, non-yellowing, liquid photoinitiator for the UV curing of systems comprised of unsaturated monomers and prepolymers.[1][2] It is particularly suitable for applications requiring high clarity and color stability, such as clear coatings on various substrates and in 3D printing resins. Its liquid form and good compatibility with most acrylate-based monomers and organic solvents make it easy to incorporate into formulations.[1][3]

Mechanism of Photoinitiation

As a Type I photoinitiator, 2-hydroxy-2-methyl-1-phenylpropan-1-one undergoes a unimolecular bond cleavage upon absorption of UV radiation to generate free radicals.[4] This process, known as α-cleavage, is highly efficient and results in the formation of a benzoyl radical and a tertiary ketyl radical, both of which can initiate polymerization.

Caption: Photoinitiation mechanism of 2-hydroxy-2-methyl-1-phenylpropan-1-one.

Quantitative Data

The performance of 2-hydroxy-2-methyl-1-phenylpropan-1-one as a photoinitiator is influenced by factors such as UV light intensity, exposure time, and its concentration in the formulation. The following tables summarize key physical properties and performance data from studies on the polymerization of acrylate monomers.

Table 1: Physical and Chemical Properties of 2-hydroxy-2-methyl-1-phenylpropan-1-one

| Property | Value | Reference |

| Chemical Name | 2-hydroxy-2-methyl-1-phenylpropan-1-one | [1] |

| Synonyms | Irgacure 1173, Darocur 1173 | [5][6] |

| CAS Number | 7473-98-5 | [1][7] |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.2 g/mol | [1][7] |

| Appearance | Colorless to yellowish clear liquid | [1][3] |

| Density (20 °C) | ~1.08 g/cm³ | [1] |

| Melting Point | 4 °C | [1][7] |

| Boiling Point | 102-103 °C at 4 mm Hg | [7] |

| UV Absorption Maxima | 244 nm, 330 nm | [8] |

Table 2: Performance Data in Acrylate Polymerization

| Parameter | Condition | Result | Reference |

| Recommended Dosage | Clear coatings (5-200 µm) | 1-4% w/w | [3] |

| Curing Degree | HDDA, 4 wt% PI, 10 mW/cm² UV | ~65% | [8] |

| Curing Degree | HDDA, 4 wt% PI, 40 mW/cm² UV | ~75% | [8] |

| Time to Peak Exotherm | HDDA, 4 wt% PI, 10 mW/cm² UV | ~5 seconds | [8] |

| Time to Peak Exotherm | HDDA, 4 wt% PI, 40 mW/cm² UV | ~2.5 seconds | [8] |

| Gel Content | Aliphatic Urethane Acrylate | >94% at long irradiation times | [9] |

HDDA: 1,6-Hexamethylene diacrylate

Experimental Protocols

The following are generalized protocols for the use of 2-hydroxy-2-methyl-1-phenylpropan-1-one in UV-curable formulations. Researchers should optimize these protocols for their specific monomers, oligomers, and application requirements.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a simple, clear UV-curable coating formulation.

Materials:

-

Monomer/Oligomer blend (e.g., 1,6-Hexamethylene diacrylate (HDDA), Trimethylolpropane triacrylate (TMPTA))

-

2-hydroxy-2-methyl-1-phenylpropan-1-one (Photoinitiator)

-

Glass vial or beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Weigh the desired amount of the monomer/oligomer blend into a glass vial.

-

Add the desired concentration of 2-hydroxy-2-methyl-1-phenylpropan-1-one to the vial. A typical starting concentration is 2-4% by weight.[3]

-

Place a magnetic stir bar in the vial and cap it.

-

Stir the mixture at room temperature until the photoinitiator is completely dissolved and the solution is homogeneous. For highly viscous formulations, gentle heating (e.g., 40-50 °C) may be applied.

-

Store the formulation in a dark, cool place away from direct sunlight to prevent premature polymerization.

Protocol 2: UV Curing and Characterization

Objective: To cure the prepared formulation and assess the degree of polymerization.

Materials:

-

Prepared UV-curable formulation

-

Substrate (e.g., glass slide, metal panel)

-

Film applicator or spin coater

-

UV curing system (e.g., high-pressure mercury lamp, UV-LED lamp)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to a desired thickness (e.g., 25 µm).

-

Place the coated substrate under the UV curing system.

-

Expose the film to UV radiation. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration.

-

Monitor the curing process in real-time or after exposure using FTIR-ATR spectroscopy. The degree of conversion can be determined by monitoring the decrease in the acrylate double bond peak area (typically around 1635 cm⁻¹).

-

Calculate the degree of conversion using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 Where Aₜ is the area of the acrylate peak after a given exposure time and A₀ is the initial peak area.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the formulation, curing, and analysis of a photopolymer system using an α-hydroxy ketone photoinitiator.

Caption: General experimental workflow for photopolymerization studies.

References

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 3. 2-hydroxy-2-methyl-1-phenylpropanone CAS No. 7473-98-5 | Tintoll [uvabsorber.com]

- 4. Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. radtech.org [radtech.org]

- 6. longchangchemical.com [longchangchemical.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. adhesion.kr [adhesion.kr]

Application Notes and Protocols for 2-Hydroxy-1,3-diphenylpropan-1-one as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of 2-Hydroxy-1,3-diphenylpropan-1-one as a photoinitiator for free-radical polymerization. This document includes its photochemical properties, protocols for its evaluation, and relevant quantitative data for comparative analysis.

Introduction

2-Hydroxy-1,3-diphenylpropan-1-one, a member of the α-hydroxy ketone class of compounds, functions as a Norrish Type I photoinitiator.[1][2][3] Upon absorption of ultraviolet (UV) light, it undergoes a unimolecular cleavage to generate free radicals, which subsequently initiate polymerization of suitable monomers and oligomers.[4] This class of photoinitiators is widely used in various applications, including the curing of coatings, adhesives, inks, and in the fabrication of biomedical materials, due to their high initiation efficiency.

Mechanism of Action: Norrish Type I Photoinitiation

The initiation process of 2-Hydroxy-1,3-diphenylpropan-1-one follows a well-established photochemical pathway known as the Norrish Type I reaction.[1][5] This mechanism can be broken down into the following key steps:

-

Photoexcitation: The ketone functionality in the molecule absorbs a photon of UV light, promoting an electron from the ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state.

-

α-Cleavage: From the excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-position).[5][6] This is the primary bond scission event that leads to the formation of two distinct free radicals.

-

Radical Formation: The α-cleavage of 2-Hydroxy-1,3-diphenylpropan-1-one is expected to yield a benzoyl radical and a 1,2-diphenylethanol radical.

-

Polymerization Initiation: These resulting free radicals are highly reactive and can attack the double bonds of monomer units (e.g., acrylates, methacrylates), thereby initiating a chain polymerization reaction that leads to the formation of a cross-linked polymer network.

The efficiency of this process is dependent on the quantum yield of the α-cleavage reaction, which is a measure of the number of cleavage events per photon absorbed.[7]

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Photopolymerization using 2-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Hydroxy-1,3-diphenylpropan-1-one, a highly efficient photoinitiator for radical polymerization. This document is intended to guide researchers in designing and executing photopolymerization experiments for various applications, including the fabrication of hydrogels, coatings, and other polymeric materials relevant to drug development and biomedical research.

Introduction

2-Hydroxy-1,3-diphenylpropan-1-one, also known by the trade name Darocur 1173, is a versatile and widely used liquid photoinitiator. It is particularly effective for initiating the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional monomers. Its liquid form and excellent compatibility with most common organic solvents and acrylate-based monomers make it easy to incorporate into formulations. A key advantage of this photoinitiator is its minimal yellowing tendency, even after prolonged exposure to sunlight, which is crucial for applications requiring high optical clarity.

This photoinitiator belongs to the class of Type I photoinitiators, which undergo a unimolecular bond cleavage upon irradiation to generate free radicals. Specifically, it undergoes a Norrish Type I cleavage, a photochemical reaction involving the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. This process is highly efficient and leads to the rapid generation of initiating radicals.

Safety and Handling

Proper safety precautions are essential when handling 2-Hydroxy-1,3-diphenylpropan-1-one and other chemicals involved in photopolymerization.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

-

Storage: Store the photoinitiator in a cool, dry, and dark place, away from heat and direct sunlight. Keep the container tightly closed.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

This section outlines a general protocol for photopolymerization using 2-Hydroxy-1,3-diphenylpropan-1-one. The specific parameters, such as monomer concentration, photoinitiator concentration, light intensity, and exposure time, should be optimized for each specific application.

Materials and Equipment

-

Monomer/Oligomer: Acrylate or methacrylate-based monomers or oligomers (e.g., poly(ethylene glycol) diacrylate (PEGDA), 1,6-hexanediol diacrylate (HDDA)).

-

Photoinitiator: 2-Hydroxy-1,3-diphenylpropan-1-one.

-

Solvent (optional): A suitable solvent to dissolve the components (e.g., dichloromethane, tetrahydrofuran).

-

UV Light Source: A UV lamp or LED with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (optimally in the 320-350 nm range).[1]

-

Reaction Vessel: A suitable container for the photopolymerization reaction (e.g., glass vial, petri dish, or a mold).

-

Nitrogen or Argon Source (optional): To create an inert atmosphere and minimize oxygen inhibition.

-

Magnetic Stirrer and Stir Bar (optional): For homogeneous mixing of the formulation.

Preparation of the Photopolymerizable Formulation

-

Dissolving the Photoinitiator: If the photoinitiator is not already in liquid form, dissolve the desired amount of 2-Hydroxy-1,3-diphenylpropan-1-one in the monomer/oligomer mixture or a suitable solvent.

-

Mixing: Add the photoinitiator solution to the monomer/oligomer mixture. If a solvent is used, ensure all components are thoroughly mixed to achieve a homogeneous solution. A magnetic stirrer can be used for this purpose. The optimal concentration of the photoinitiator typically ranges from 0.5% to 5% by weight, with studies showing 1% to be effective in many systems.[2]

-

Degassing (Optional but Recommended): Oxygen can inhibit free-radical polymerization. To minimize this effect, the formulation can be degassed by bubbling nitrogen or argon gas through the solution for 10-15 minutes prior to UV exposure.

Photopolymerization Procedure

-

Sample Preparation: Transfer the prepared formulation into the reaction vessel or mold.

-

UV Curing: Expose the sample to a UV light source. The exposure time and light intensity will depend on the specific formulation, sample thickness, and desired properties of the final polymer. It is crucial to control the total energy delivered to the sample (light intensity × exposure time) to achieve consistent results.

-

Monitoring Polymerization (Optional): The progress of the polymerization can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the acrylate/methacrylate double bond peak.

-

Post-Curing: After the initial UV exposure, the polymer may be post-cured to ensure complete conversion of the monomers. This can involve further UV exposure or thermal treatment.

Data Presentation

The efficiency of photopolymerization is influenced by several factors. The following tables summarize the impact of key parameters on the polymerization process.

| Photoinitiator Concentration (% w/w) | Curing Time (s) | Acrylate Conversion (%) | Gel Fraction (%) | Reference |

| 0.5 | > 15 | ~60 | ~85 | [2] |

| 1.0 | ~5 | > 90 | > 95 | [2] |

| 2.0 | ~5 | > 90 | > 95 | [2] |

Table 1: Effect of 2-Hydroxy-1,3-diphenylpropan-1-one concentration on photopolymerization of an epoxy diacrylate/hexanediol diacrylate (EDA/HDDA) formulation.

| Light Intensity (mW/cm²) | Exposure Time (s) | Vickers Microhardness (Bottom) | Hardness Ratio (Bottom/Top) | Temperature Rise (°C) | Reference |

| 300 | 20 | 48.09 | 69.56% | 5.2 | [3] |

| 300 | 40 | 52.15 | 81.23% | 6.8 | [3] |

| 650 | 20 | 50.56 | 74.60% | 9.5 | [3] |

| 650 | 40 | 56.78 | 85.12% | 11.2 | [3] |

| 1100 | 20 | 55.32 | 82.34% | 14.92 | [3] |

| 1100 | 40 | 60.11 | 88.15% | 18.12 | [3] |

Table 2: Influence of Light Intensity and Exposure Time on the Properties of a Resin-Based Composite. Note: While this data is for a dental composite, it provides a relevant illustration of the general effects of these parameters.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for photopolymerization.

Initiation Mechanism: Norrish Type I Cleavage

Caption: Free-radical polymerization signaling pathway.

Logical Relationship of Experimental Parameters

Caption: Factors influencing final polymer properties.

References

Application Note: Quantification of 2-Hydroxy-1,3-diphenylpropan-1-one in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Hydroxy-1,3-diphenylpropan-1-one in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles of bioanalysis for small molecules and serve as a comprehensive guide for method development and validation.[1][2][3]

Introduction

2-Hydroxy-1,3-diphenylpropan-1-one is a chemical compound with a structure suggestive of potential biological activity. Accurate quantification in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for reliable determination of drug and metabolite concentrations in complex biological fluids.[2][3]

This application note details two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—followed by a robust LC-MS/MS method for the precise quantification of 2-Hydroxy-1,3-diphenylpropan-1-one.

Experimental Workflow

The overall analytical workflow consists of sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis. The following diagram illustrates the key steps.

Experimental Protocols

Materials and Reagents

-

2-Hydroxy-1,3-diphenylpropan-1-one analytical standard

-

Stable isotope-labeled internal standard (IS), e.g., 2-Hydroxy-1,3-diphenylpropan-1-one-d5

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma with K2EDTA anticoagulant

-

Reversed-phase (e.g., C18) SPE cartridges/plates

Sample Preparation Protocol A: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup suitable for high-throughput analysis.[4][5]

-

Thawing: Thaw frozen human plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of internal standard working solution (e.g., 500 ng/mL of 2-Hydroxy-1,3-diphenylpropan-1-one-d5 in 50% methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[4][6]

-

Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Sample Preparation Protocol B: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interfering matrix components, which can reduce ion suppression and improve assay sensitivity.[8][9] A reversed-phase sorbent is suitable for the moderately hydrophobic nature of the analyte.[10][11]

-

Sample Pre-treatment: Thaw and spike 100 µL of plasma with internal standard as described in the PPT protocol. Dilute the plasma with 200 µL of 2% formic acid in water.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-